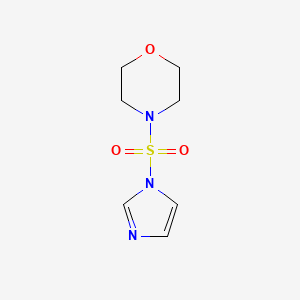

4-(1H-imidazol-1-ylsulfonyl)morpholine

Description

4-(1H-Imidazol-1-ylsulfonyl)morpholine is a synthetic compound featuring a morpholine ring connected to a 1H-imidazole group via a sulfonyl (-SO₂-) linker. The sulfonyl group imparts distinct electronic and steric properties compared to other linkages (e.g., carbonyl or direct bonds). Morpholine-imidazole hybrids are of interest in medicinal chemistry due to the pharmacophoric roles of both moieties: morpholine enhances solubility, while imidazole contributes to hydrogen bonding and metal coordination .

Properties

Molecular Formula |

C7H11N3O3S |

|---|---|

Molecular Weight |

217.25 g/mol |

IUPAC Name |

4-imidazol-1-ylsulfonylmorpholine |

InChI |

InChI=1S/C7H11N3O3S/c11-14(12,10-2-1-8-7-10)9-3-5-13-6-4-9/h1-2,7H,3-6H2 |

InChI Key |

DAXZJFWDADBUOV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-ylsulfonyl)morpholine typically involves the reaction of imidazole-1-sulfonyl azide with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the reagents and products. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent . This reagent is known for its stability and efficiency in transferring diazo groups to primary amines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing the risks associated with handling potentially explosive reagents .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-ylsulfonyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Copper (II) Salts: Used as catalysts in substitution reactions.

Basic Conditions: Often required for the diazo transfer reactions.

Major Products Formed

The major products formed from these reactions include azides and other substituted derivatives of the original compound .

Scientific Research Applications

4-(1H-imidazol-1-ylsulfonyl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azides.

Biology: Employed in the modification of proteins and other biomolecules.

Medicine: Investigated for its potential use in drug development and as a biochemical tool.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylsulfonyl)morpholine involves the transfer of the diazo group to primary amines, resulting in the formation of azides . This reaction is facilitated by the presence of copper (II) salts and basic conditions . The compound’s ability to transfer diazo groups makes it a valuable tool in organic synthesis and biochemical research .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Morpholine-Imidazole Derivatives

*Hypothetical molecular weight based on sulfonyl group addition.

Functional Group Impact on Properties

- Sulfonyl vs. This could influence pharmacokinetics, such as membrane permeability and metabolic stability .

- Direct Bonding vs. Linkers : Compounds like 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine lack a linker, reducing conformational flexibility but increasing steric bulk, which may affect target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.